molecular formula C15H23NO6S B13647647 Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate

Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate

Cat. No.: B13647647
M. Wt: 345.4 g/mol
InChI Key: RMIAZGFKBPOZLX-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a pyrrolidine ring with a carboxylate ester and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the pyrrolidine ringThe final step involves the sulfonation of the compound using 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate is unique due to its combination of a pyrrolidine ring with a carboxylate ester and a sulfonate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H23NO6S

Molecular Weight

345.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO3.C7H8O3S/c1-3-5-6(10)4-9-7(5)8(11)12-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,9-10H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

RMIAZGFKBPOZLX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC1C(=O)OC)O.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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